molecular formula C17H19N3O2S B2763559 N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933028-09-2

N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B2763559
CAS No.: 933028-09-2
M. Wt: 329.42
InChI Key: MJGXRQWTKMFGCF-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic acetamide derivative featuring a 3-oxo-5,6,7,8-tetrahydrocinnolinyl core linked via an acetamide group to a 3-(methylsulfanyl)phenyl substituent.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-23-14-7-4-6-13(10-14)18-16(21)11-20-17(22)9-12-5-2-3-8-15(12)19-20/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGXRQWTKMFGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step processes starting from readily available precursors. One common route starts with the synthesis of 3-(methylsulfanyl)aniline, which then undergoes acetylation to form 3-(methylsulfanyl)acetanilide. This intermediate is further reacted with the appropriate reagents to introduce the tetrahydrocinnoline core and yield the final product.

Key steps include:

  • Acetylation: The methylsulfanyl aniline reacts with acetyl chloride in the presence of a base like pyridine, under reflux conditions, to form 3-(methylsulfanyl)acetanilide.

  • Formation of Tetrahydrocinnoline Core: Using a catalytic hydrogenation process, involving palladium on carbon (Pd/C) and hydrogen gas, the tetrahydrocinnoline structure is formed from suitable precursors.

  • Coupling Reaction: The final step involves coupling the acetanilide with the tetrahydrocinnoline core under specific conditions, often utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would typically be carried out in a large-scale reactor, employing optimized reaction conditions to maximize yield and purity. The process would include automated systems for reagent addition, temperature control, and product isolation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can participate in various chemical reactions:

  • Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: The carbonyl group in the tetrahydrocinnoline core can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by the electron-donating effect of the methylsulfanyl group.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA).

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohols.

  • Substitution Products: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is studied for its reactivity and ability to form complex molecular structures. It's used in organic synthesis as an intermediate for the production of other compounds.

Biology

Biologically, this compound is investigated for its potential interactions with biological macromolecules. It may serve as a model compound for studying the effects of methylsulfanyl substitutions on biological activity.

Medicine

In the field of medicine, preliminary research may focus on its potential as a pharmaceutical lead compound. Its unique structure might provide a basis for developing new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

Industrially, this compound may be used in the production of specialized materials, such as polymers or coatings, due to its distinct chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interactions with molecular targets, likely through binding to specific receptors or enzymes. The methylsulfanyl group and tetrahydrocinnoline core play crucial roles in these interactions, influencing the compound's binding affinity and activity.

Molecular Targets and Pathways Involved

This compound may interact with:

  • Receptors: Binding to specific protein receptors to modulate their activity.

  • Enzymes: Inhibiting or activating enzymes by binding to their active sites.

  • Pathways: Affecting various cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Modifications and Functional Group Variations

Table 1: Structural and Molecular Comparison of Target Compound and Analogs

Compound Name Phenyl Substituent Cinnolinyl Modification Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-(methylsulfanyl) 3-oxo-5,6,7,8-tetrahydro - - Acetamide linker, sulfur-containing aryl
N-(3,4-Difluorophenyl) analog 3,4-difluoro 6-methyl-3-oxo-5,6,7,8-tetrahydro C17H16F2N3O2 347.33 Electron-withdrawing fluorines, steric methyl on cinnolinyl
2-(3-oxo-...)acetamide (J103-0138) 3-[(propan-2-yl)oxy]propyl 3-oxo-5,6,7,8-tetrahydro C16H25N3O3 307.39 Ether side chain enhancing solubility
4-{[2-(3-oxo...) (Y043-1543) cyclohexane-1-carboxylic acid 3-oxo-5,6,7,8-tetrahydro C18H25N3O4 347.41 Carboxylic acid for pH-dependent solubility
Trifluoromethylphenyl analog 3-methylphenyl 3-oxo-4-[2-(trifluoromethyl)phenyl] C24H21F3N4O2S 510.51 Trifluoromethyl group, sulfanyl linkage

Functional Group Impact on Physicochemical Properties

N-(3,4-Difluorophenyl) Analog
  • Cinnolinyl Modification: A 6-methyl group introduces steric bulk, which may hinder binding in compact active sites but enhance selectivity.
  • Hypothesized Effects : Fluorine’s electron-withdrawing nature could stabilize the molecule against oxidative metabolism, extending half-life.
Ether- and Carboxylic Acid-Modified Analogs
  • 3-[(Propan-2-yl)oxy]propyl Substituent (J103-0138) : The ether side chain improves hydrophilicity, favoring solubility in polar solvents. However, increased flexibility may reduce target affinity.
Trifluoromethylphenyl Analog
  • Trifluoromethyl Group : This highly lipophilic and electronegative group enhances metabolic stability and membrane permeability.

Hydrogen-Bonding and Crystallographic Considerations

The target compound’s acetamide group can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets or crystal lattice formation. In contrast:

  • The difluoro analog may form weaker hydrogen bonds due to fluorine’s low polarizability, affecting crystal packing or solubility.
  • The carboxylic acid analog introduces strong hydrogen-bond donors/acceptors, likely leading to distinct crystalline phases or salt formation.

Biological Activity

N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Compound Overview

  • Chemical Structure : The compound features a methylsulfanyl group attached to a phenyl ring and a tetrahydrocinnoline moiety. Its molecular formula is C16H18N2O2S, with a molecular weight of approximately 302.39 g/mol.
  • Structural Significance : The presence of the tetrahydrocinnoline structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Studies have shown that derivatives of tetrahydrocinnoline display cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have been reported to inhibit growth in human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines with varying IC50 values ranging from 10 µM to 25 µM .
Cell Line IC50 (µM) Reference
MCF-710.28
A54912.57
HepG28.107

The mechanism by which this compound exerts its anticancer effects may involve:

  • Apoptosis Induction : Activation of caspases has been observed in treated cells, suggesting that the compound may induce apoptosis through intrinsic pathways .
  • Cell Cycle Arrest : Studies indicate that the compound may cause cell cycle progression from G1 to S phase, which is critical for cancer cell proliferation .

Antimicrobial and Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have shown:

  • Antimicrobial Activity : Derivatives have demonstrated efficacy against various bacterial strains, indicating potential as antimicrobial agents.
  • Anti-inflammatory Effects : Research suggests that these compounds can modulate inflammatory pathways, providing therapeutic avenues for conditions characterized by chronic inflammation.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions. Structural analogues often share similar synthetic pathways but may differ in functional groups or substituents that influence their biological activity.

Comparison with Related Compounds

A comparison of this compound with structurally related compounds highlights its unique features:

Compound Name Key Features Biological Activity
N-(4-fluorophenyl)-6-hydroxy...Fluorinated aromatic systemPotential HIV integrase inhibition
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-...Benzimidazole moietyKnown antibacterial properties
N-(4-trifluoromethylphenyl)-...Trifluoromethyl groupEnhanced anticancer activity

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